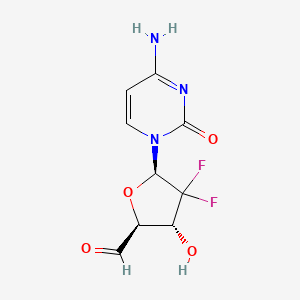
3,4-Dihydroxynaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the reaction of 2-naphthol with sulfuric acid. The process involves heating 2-naphthol in excess 98% sulfuric acid at temperatures ranging from 60°C to 120°C over a period of 24 to 48 hours . The reaction mixture is then diluted with water and quenched, followed by the addition of sodium chloride to precipitate the product as its sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The product is often isolated as its disodium salt, which is more stable and easier to handle.
化学反応の分析
Types of Reactions
3,4-Dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfuric acid and nitric acid are commonly used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
3,4-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions enable the compound to act as a chelating agent, binding to metal ions and other substrates. The pathways involved include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function.
類似化合物との比較
Similar Compounds
1,8-Dihydroxynaphthalene-3,6-disulfonic acid:
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Another isomer with hydroxyl and sulfonic acid groups in different positions.
Uniqueness
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise chemical interactions are required.
特性
CAS番号 |
859454-54-9 |
|---|---|
分子式 |
C10H8O8S2 |
分子量 |
320.3 g/mol |
IUPAC名 |
3,4-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8O8S2/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18/h1-4,11-12H,(H,13,14,15)(H,16,17,18) |
InChIキー |
CKAVPRYMGCYUKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)



![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)


